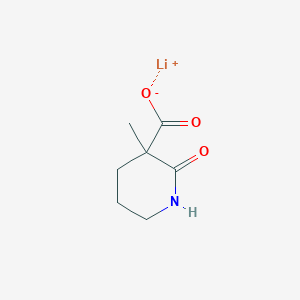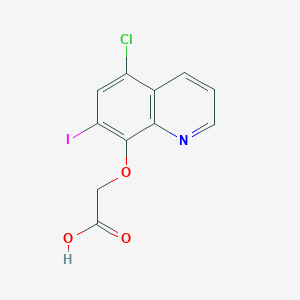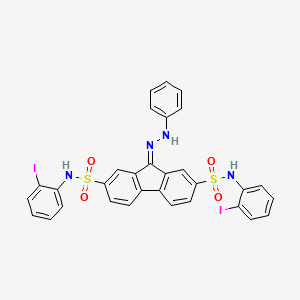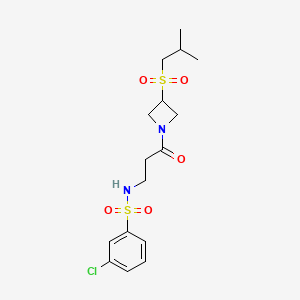![molecular formula C23H19FN6O2 B2891574 N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207019-27-9](/img/structure/B2891574.png)
N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19FN6O2 and its molecular weight is 430.443. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer and Antimicrobial Activities
The synthesis of heterocycles incorporating an antipyrine moiety, including structures related to the given compound, has shown potential in anticancer and antimicrobial activities. For example, the facile synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrin-4-yl or antipyrin-4-ylcarboxamide moiety has been described. These compounds have been found to possess notable anticancer and antimicrobial activities (S. Riyadh, N. A. Kheder, & Ahlam M. Asiry, 2013).
Radioligand Imaging
Compounds structurally related to the specified chemical have been explored for their potential as selective ligands for radioligand imaging. Specifically, derivatives have been reported as selective ligands of the translocator protein (18 kDa), with applications in positron emission tomography (PET) imaging to study neuroinflammatory processes. For instance, the radiosynthesis of [18F]PBR111, a compound designed with a fluorine atom for labeling with fluorine-18, allows for in vivo imaging using PET, demonstrating the compound's utility in medical diagnostics (F. Dollé, F. Hinnen, et al., 2008).
Antipsychotic Potential
Research into novel potential antipsychotic agents has identified compounds with structures akin to the queried chemical. These compounds have been shown to possess an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, suggesting their potential as new therapeutic agents for psychiatric disorders. The study of their synthesis, pharmacological evaluation, and structural-activity relationship provides valuable insights into their mechanism of action and therapeutic potential (L D Wise, D E Butler, et al., 1987).
Antioxidant Activity
Compounds incorporating the core structure of the queried chemical have been synthesized and evaluated for their antioxidant activities. The exploration of N-substituted benzyl/phenyl derivatives has led to the identification of molecules with significant radical scavenging activity, highlighting their potential in the development of antioxidant therapies (Matloob Ahmad, H. Siddiqui, et al., 2012).
In Vitro Anticoronavirus and Antitumoral Activity
The discovery of pyrazolo[1,5-a]pyrimidine derivatives has unveiled compounds with promising in vitro anticoronavirus and antitumoral activities. Structural variations in these compounds have allowed for the tuning of biological properties towards specific antiviral or antitumoral activities, suggesting a versatile platform for the development of new therapeutic agents (Parameshwara Chary Jilloju, L. Persoons, et al., 2021).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide involves the reaction of 2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid with 2,5-dimethylaniline in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid", "2,5-dimethylaniline", "Coupling agent", "Acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid and 2,5-dimethylaniline in a suitable solvent such as dichloromethane or dimethylformamide.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to the reaction mixture and stir for several hours at room temperature or under reflux conditions.", "Step 3: Filter the reaction mixture to remove any insoluble byproducts and wash the filter cake with a suitable solvent.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude intermediate.", "Step 5: Dissolve the crude intermediate in acetic anhydride and heat the mixture under reflux conditions for several hours.", "Step 6: Cool the reaction mixture and pour it into a suitable solvent such as water or ethyl acetate.", "Step 7: Collect the precipitated product by filtration and wash it with a suitable solvent.", "Step 8: Dry the product under reduced pressure to obtain N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide as a white solid." ] } | |
CAS番号 |
1207019-27-9 |
製品名 |
N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide |
分子式 |
C23H19FN6O2 |
分子量 |
430.443 |
IUPAC名 |
N-(2,5-dimethylphenyl)-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C23H19FN6O2/c1-14-3-4-15(2)18(11-14)25-21(31)13-30-23(32)28-9-10-29-20(22(28)27-30)12-19(26-29)16-5-7-17(24)8-6-16/h3-12H,13H2,1-2H3,(H,25,31) |
InChIキー |
AWYPDTFYNHNJQD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=N2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



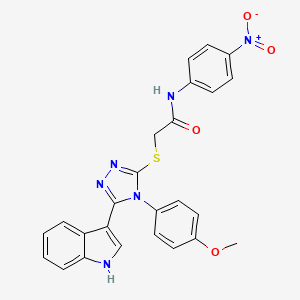
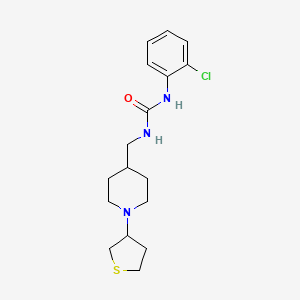
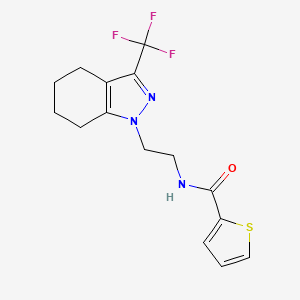
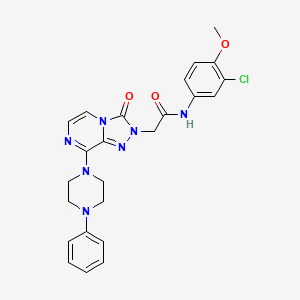
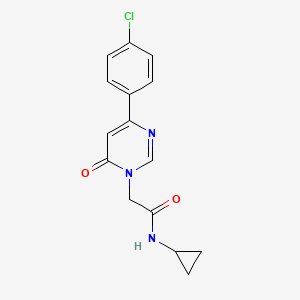
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2891498.png)

![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2891502.png)
